molecular formula C5H3BrINO2S B12466434 2-Bromo-5-iodo-thiazole-4-carboxylic acid methyl ester

2-Bromo-5-iodo-thiazole-4-carboxylic acid methyl ester

Cat. No.: B12466434
M. Wt: 347.96 g/mol
InChI Key: COLFOHWXXPJIMB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains bromine, iodine, and a thiazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the initial formation of 2-amino-5-iodothiazole, which is then brominated to yield the desired compound. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2-position of the thiazole ring .

Industrial Production Methods

Industrial production of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
  • Methyl 2-bromo-5-fluoro-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for selective functionalization and the formation of diverse derivatives .

Properties

Molecular Formula

C5H3BrINO2S

Molecular Weight

347.96 g/mol

IUPAC Name

methyl 2-bromo-5-iodo-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C5H3BrINO2S/c1-10-4(9)2-3(7)11-5(6)8-2/h1H3

InChI Key

COLFOHWXXPJIMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)I

Origin of Product

United States

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